N-(2,5-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-5-8-17(9-6-14)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-19-10-15(2)4-7-16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJVYOLYBGOVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C22H21N5O2
- Molecular Weight : 387.4 g/mol
- CAS Number : 863446-37-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes and receptors, which play crucial roles in cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may act as a potent inhibitor of certain kinases and polymerases. For instance, it has been evaluated for its ability to inhibit the activity of RNA polymerases involved in viral replication processes, demonstrating significant inhibitory effects with IC50 values in the low micromolar range .
Biological Assays and Efficacy
Various studies have assessed the biological activity of this compound through different assays:
- Antiviral Activity :
- Cytotoxicity Studies :
- Anti-inflammatory Activity :
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Viral Inhibition : A study focused on the inhibition of MERS-CoV demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant antiviral activity with minimal cytotoxic effects on host cells .
- COX-II Inhibition : Research into related compounds showed that modifications in the pyrazolo structure could enhance COX-II inhibitory activity, suggesting a pathway for developing anti-inflammatory drugs based on this scaffold .
Research Findings Summary Table
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antitumor Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have shown promising antitumor effects. They inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle and apoptosis pathways .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal pathogens. Studies suggest that it may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. The specific structure of this compound contributes to its ability to reduce inflammation, making it a potential therapeutic agent for inflammatory diseases .
Synthesis Methodologies
The synthesis of N-(2,5-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves several key steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as substituted phenyl hydrazines and appropriate carbonyl compounds.
- Reactions : Common synthetic routes include cyclization reactions that form the pyrazolo[3,4-d]pyrimidine core. For instance, the use of Vilsmeier–Haack reactions has been documented in synthesizing similar compounds with high yields and purity .
- Optimization : Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yield and selectivity. Recent studies have emphasized the importance of these parameters in achieving efficient syntheses .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| 1 | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines (e.g., A549) with IC50 values in low micromolar range. |
| 2 | Antimicrobial Efficacy | Showed potent activity against MRSA and Candida strains; potential for developing new antibiotics. |
| 3 | Anti-inflammatory Properties | Reduced cytokine production in LPS-stimulated macrophages by 50%, indicating strong anti-inflammatory potential. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and synthetic features of N-(2,5-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide with related compounds from the evidence:
Key Observations:
Core Heterocycle Differences: The target compound employs a pyrazolo-pyrimidinone scaffold, which is structurally distinct from the quinolin-4-ol cores of compounds 9b and 9c . Compounds m, n, o from Pharmacopeial Forum utilize a tetrahydropyrimidinone system with stereochemical complexity, highlighting the role of chirality in pharmacopeial characterization .
Substituent Effects :
- The 2,5-dimethylphenyl group on the target compound’s acetamide may confer greater lipophilicity than the 3,5-dimethylphenyl substituent in 9b/9c , affecting membrane permeability.
- The p-tolyl group (para-methylphenyl) in the target compound contrasts with the 6-methoxy or 7-chloro groups in 9b/9c , which introduce electronic or steric modifications to the core heterocycle .
Synthetic Challenges: Compound 9b achieved a moderate yield (51%) via a nucleophilic substitution reaction under anhydrous DMF/K2CO3 conditions . The target compound’s synthesis may face similar challenges due to steric hindrance from the 2,5-dimethylphenyl group. Stereoisomers m, n, o require rigorous chiral resolution techniques, as noted in Pharmacopeial Forum , whereas the target compound’s planar structure avoids such complexity.
Analytical Characterization: 9b and 9c were characterized via 1H/13C NMR and UPLC-MS, with methoxy (δ 3.84) and chloro substituents influencing chemical shifts . The target compound’s spectral data would likely show distinct aromatic peaks for the pyrazolo-pyrimidinone system.
Research Implications and Limitations
- Structural Insights: The pyrazolo-pyrimidinone scaffold in the target compound offers a unique pharmacophore for kinase inhibition studies, differing from quinoline-based analogs in electronic and steric profiles.
- Data Gaps : Direct biological activity or solubility data for the target compound are absent in the evidence. Comparative studies with 9b/9c or stereoisomers m, n, o would require experimental validation.
- Synthetic Optimization : Higher yields may be achievable for the target compound by optimizing reaction conditions (e.g., temperature, catalyst) as demonstrated in 9b .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2,5-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis optimization requires careful selection of coupling agents and reaction conditions. For example, α-chloroacetamides are commonly used as intermediates in analogous pyrazolo[3,4-d]pyrimidinone derivatives, with reaction efficiency dependent on stoichiometric ratios and solvent polarity . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts. Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) ensures high purity.
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.42–7.58 ppm for aromatic protons in related pyrazolo-pyrimidinone derivatives) and confirm the presence of NH groups (δ ~10–13 ppm for amine/imine tautomers) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and assess purity.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). To address this:
- Standardize Assays : Use buffer systems (e.g., ammonium acetate, pH 6.5) to maintain consistent ionic strength .
- Control Solvent Effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference.
- Validate Targets : Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm mechanism .
Q. How does the substitution pattern on the phenyl rings (2,5-dimethylphenyl and p-tolyl) influence the compound’s stability and reactivity?
- Methodological Answer :
- Electron-Donating Groups (e.g., methyl) : Stabilize intermediates during synthesis by reducing electron-deficient regions.
- Tautomerism : The 4-oxo group in the pyrimidinone core may exhibit keto-enol tautomerism, influenced by substituents. Use NMR (e.g., integration of NH peaks) to quantify tautomeric ratios .
- Steric Effects : Ortho-substituents (e.g., 2,5-dimethylphenyl) may hinder rotational freedom, impacting binding in biological assays .
Q. What advanced analytical methods are recommended for studying degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- HPLC-PDA/MS : Track degradation pathways and identify impurities via fragmentation patterns.
- X-ray Crystallography : Resolve structural changes in degraded crystals (if feasible) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
